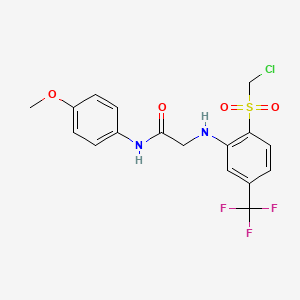
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloromethylsulfonyl group, a trifluoromethyl group, and a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the chloromethylation of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction . The final step involves the coupling of the intermediate with 4-methoxyphenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-((2-((Chloromethyl)sulfonyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its binding affinity and biological activity.
2-((2-((Methyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the chloromethyl group, which may reduce its ability to form covalent bonds with proteins.
2-((2-((Chloromethyl)sulfonyl)-5-(methyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its chemical stability and reactivity.
Uniqueness
The presence of both the chloromethylsulfonyl and trifluoromethyl groups in 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide makes it unique
特性
分子式 |
C17H16ClF3N2O4S |
|---|---|
分子量 |
436.8 g/mol |
IUPAC名 |
2-[2-(chloromethylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClF3N2O4S/c1-27-13-5-3-12(4-6-13)23-16(24)9-22-14-8-11(17(19,20)21)2-7-15(14)28(25,26)10-18/h2-8,22H,9-10H2,1H3,(H,23,24) |
InChIキー |
HPTVYJSMHZJVMH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


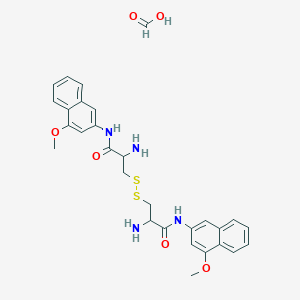

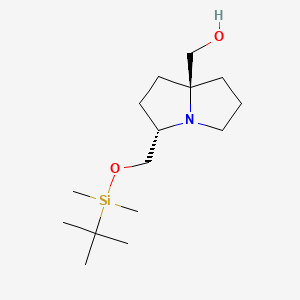
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
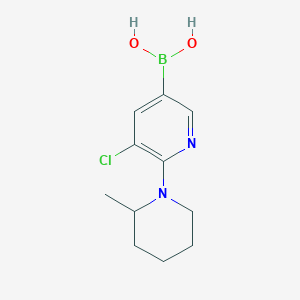
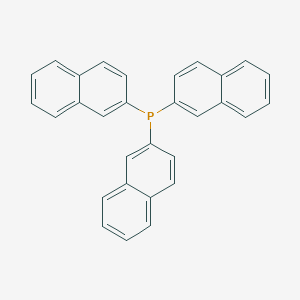
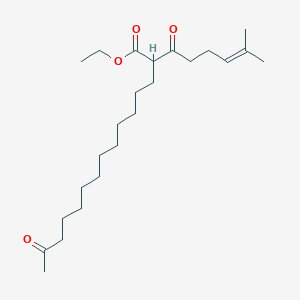
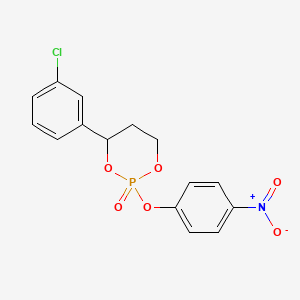
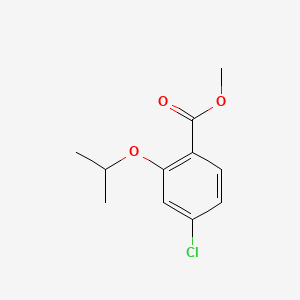
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)

